molecular formula C8H7F3IN B13194979 5-Iodo-2-methyl-3-(trifluoromethyl)aniline

5-Iodo-2-methyl-3-(trifluoromethyl)aniline

Cat. No.: B13194979
M. Wt: 301.05 g/mol
InChI Key: DRJCQGBNVGYPLS-UHFFFAOYSA-N
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Description

5-Iodo-2-methyl-3-(trifluoromethyl)aniline is an organic compound that belongs to the trifluoromethylbenzene series. This compound is characterized by the presence of an iodine atom, a methyl group, and a trifluoromethyl group attached to an aniline ring. The trifluoromethyl group is known for its unique properties, which make this compound significant in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-2-methyl-3-(trifluoromethyl)aniline typically involves the iodination of 2-methyl-3-(trifluoromethyl)aniline. The process can be carried out using iodine and a suitable oxidizing agent under controlled conditions to ensure selective iodination at the desired position on the aniline ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes, utilizing advanced techniques to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-2-methyl-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, forming 2-methyl-3-(trifluoromethyl)aniline.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: 2-Methyl-3-(trifluoromethyl)aniline.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

5-Iodo-2-methyl-3-(trifluoromethyl)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Iodo-2-methyl-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, leading to more effective interactions with the target molecules. The iodine atom can also participate in halogen bonding, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-(trifluoromethyl)aniline: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    3,5-Diiodo-2-methyl-4-(trifluoromethyl)aniline: Contains two iodine atoms, which can lead to different reactivity and applications.

    2-Amino-6-(trifluoromethyl)toluene: Similar structure but with different substitution patterns, affecting its chemical properties and applications.

Uniqueness

5-Iodo-2-methyl-3-(trifluoromethyl)aniline is unique due to the presence of both iodine and trifluoromethyl groups, which impart distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H7F3IN

Molecular Weight

301.05 g/mol

IUPAC Name

5-iodo-2-methyl-3-(trifluoromethyl)aniline

InChI

InChI=1S/C8H7F3IN/c1-4-6(8(9,10)11)2-5(12)3-7(4)13/h2-3H,13H2,1H3

InChI Key

DRJCQGBNVGYPLS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1N)I)C(F)(F)F

Origin of Product

United States

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